

Technical Guide: Characterization & Spectral Analysis of Furfuryl Octanoate

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Compound of Interest

Compound Name: Furfuryl octanoate

CAS No.: 39252-03-4

Cat. No.: B1606224

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Executive Summary

Furfuryl Octanoate (CAS: 39252-03-4), also known as FEMA 3396, is a fatty acid ester integrating a furan heterocycle with a medium-chain alkyl tail.^{[1][2][3]} While widely utilized in the flavor and fragrance industry for its sweet, waxy, and fruity profile, its structural duality—combining an electron-rich aromatic ring with a lipophilic octanoate chain—makes it a valuable intermediate in organic synthesis and bio-based surfactant development.

This guide provides a definitive reference for the structural identification of **furfuryl octanoate**. It moves beyond simple peak listing to explain the spectroscopic causality—why specific signals appear where they do—ensuring researchers can validate their samples with high confidence.

Part 1: Molecular Identity & Structural Logic

Before interpreting spectra, one must understand the electronic environment of the molecule. The structure consists of three distinct domains that dictate its spectral fingerprint:

- **The Furan Head:** An electron-rich, aromatic heterocycle. The oxygen atom within the ring imparts significant shielding/deshielding effects on adjacent protons.
- **The Methylene Bridge:** A diagnostic

linker connecting the ring to the ester. This is the "pivot point" for NMR verification.

- The Octanoate Tail: A lipophilic

chain. While spectrally "boring" (overlapping alkyl signals), its integration values in NMR are critical for confirming molar mass and purity.

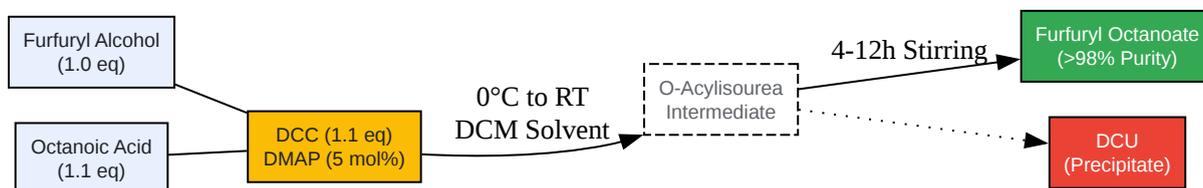
Property	Value
IUPAC Name	Furan-2-ylmethyl octanoate
Molecular Formula	
Molecular Weight	224.30 g/mol
Boiling Point	~139°C @ 10 mmHg
Refractive Index	1.456 – 1.464 ()

Part 2: Synthesis & Sample Preparation (Self-Validating Protocol)

To ensure the spectral data below matches your observations, the sample must be synthesized or purified to remove free furfuryl alcohol (which complicates the aromatic region) and octanoic acid.

Recommended Lab-Scale Synthesis (Steglich Esterification)

For analytical standards, the Steglich esterification (DCC coupling) is preferred over acid catalysis to prevent furan ring polymerization/charring.



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Figure 1: Steglich esterification pathway minimizing thermal degradation of the furan ring.

Purification for Spectral Analysis

- Filtration: Remove precipitated DCU.
- Wash: 1x with 0.5M HCl (removes DMAP), 2x with Sat.
(removes excess octanoic acid).
- Drying: Anhydrous
- Validation: No broad -OH stretch should be visible in IR around 3400

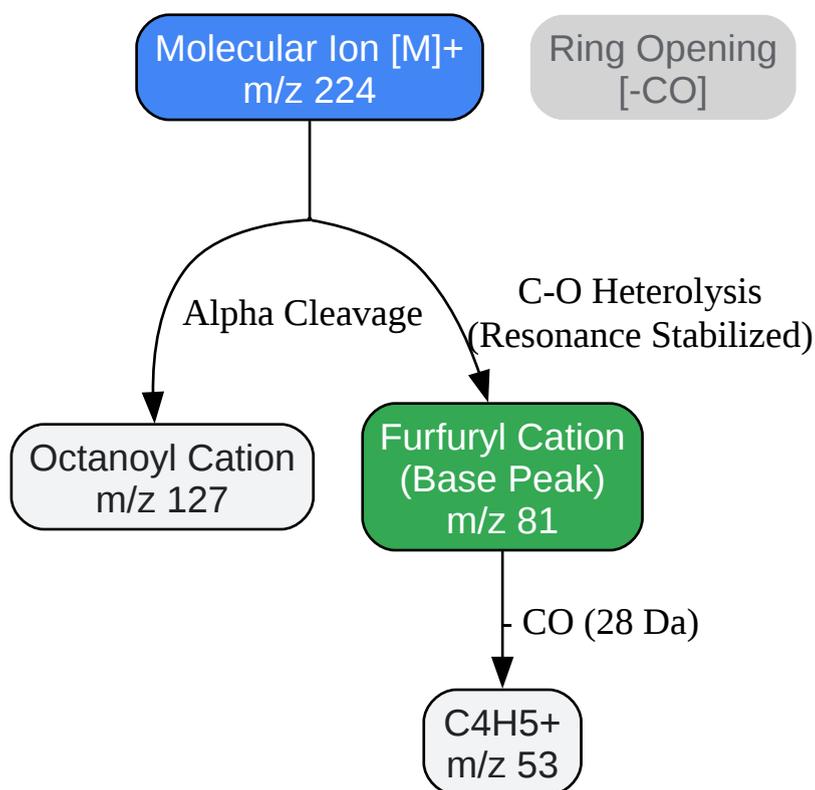
Part 3: Mass Spectrometry (The Fingerprint)

The mass spectrum of **furfuryl octanoate** is dominated by the stability of the furan ring. Unlike aliphatic esters which often show McLafferty rearrangements, furfuryl esters favor the formation of the resonance-stabilized furfuryl cation.

Diagnostic Fragmentation Table (EI, 70 eV)

m/z	Ion Identity	Mechanistic Origin (Causality)	Relative Abundance
224		Molecular Ion.[4] Usually weak due to facile fragmentation.	< 5%
127		Octanoyl Cation.[4] Cleavage of the C-O bond (acyl side).	10-20%
96		Furfuryl Alcohol Radical.[4] Hydrogen rearrangement.	5-10%
81		Furfuryl Cation (Base Peak).[4] The C-O bond breaks to release the stable aromatic cation.	100%
53		Ring fragmentation (loss of CO from furfuryl cation).[4]	15-25%

Fragmentation Logic Pathway



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Figure 2: The dominant fragmentation pathway favors the formation of the m/z 81 furfuryl cation.[4]

Part 4: Infrared Spectroscopy (Functional Groups)

IR is your primary tool for confirming the ester linkage and the integrity of the furan ring.

Frequency ()	Vibration Mode	Diagnostic Note
3120 - 3150	Stretch (Furan)	Weak, sharp band.[4] Distinguishes aromatic H from alkyl H.
2920, 2850	Stretch (Alkyl)	Strong, asymmetric/symmetric stretches of the octanoate chain.[4]
1735 - 1745	Stretch (Ester)	Critical Diagnostic. Strong, sharp peak.[4] If broad/shifted <1710, check for acid impurity.
1505, 1460	Ring Stretch	Characteristic "breathing" modes of the furan ring.[4]
1150 - 1170	Stretch	Asymmetric ester stretch.[4]
1010 - 1020	Furan Ring Mode	Diagnostic for 2-substituted furans.
730 - 740	Rocking	Indicates a long alkyl chain ().[4]

Part 5: Nuclear Magnetic Resonance (The Skeleton) [6]

NMR provides the definitive structural proof. The data below is referenced to

(7.26 ppm for

, 77.16 ppm for

).

NMR (300/400 MHz,)

Note: Multiplicities explain the neighbor relationships.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.41	dd ()	1H	Furan H-5	Deshielded by the ring oxygen; couples with H-4 and H-3.[4]
6.39	d ()	1H	Furan H-3	Adjacent to the methylene bridge.[4]
6.35	dd ()	1H	Furan H-4	The "beta" proton of the ring.[4]
5.08	s (Singlet)	2H		Key Signal. Singlet confirms no adjacent protons on the furan C2.[4] Shifted downfield by ester oxygen.
2.33	t ()	2H		Adjacent to carbonyl ().[4]
1.63	quint ()	2H		Standard alkyl chain beta-position.[4]
1.25 - 1.35	m (Multiplet)	8H	Bulk	The "envelope" of the octanoate chain.[4]
0.88	t ()	3H	Terminal	Typical methyl triplet.[4]

NMR (75/100 MHz,)

Shift (, ppm)	Carbon Type	Assignment
173.5	Quaternary	C=O[4] (Ester Carbonyl)
149.6	Quaternary	Furan C-2 (Ipso carbon)
143.2	CH	Furan C-5 (Alpha carbon)
110.6	CH	Furan C-3/C-4
110.5	CH	Furan C-3/C-4
58.1		(Benzylic-like position)
34.2		-Carbon (Octanoate)
31.7		Carbon
29.1 - 22.6		Bulk Alkyl Chain
14.1		Terminal Methyl

Part 6: Quality Control & Impurity Profiling

When analyzing commercial or synthesized **furfuryl octanoate**, watch for these common impurities:

- Furfuryl Alcohol (Precursor):
 - NMR: Look for a signal at 4.60 ppm (-OH) and a broad singlet (OH).
 - MS: Increase in m/z 98.[5][6]
- Octanoic Acid (Precursor/Hydrolysis Product):

- NMR: Look for a triplet at
2.38 ppm (shifted slightly downfield from the ester alpha-proton).
- IR: Broad "O-H" stretch 2500-3300
(carboxylic acid dimer).[4]
- Furfural (Oxidation Product):
 - NMR: Distinct aldehyde proton at
9.6 ppm.[6]
 - Visual: Sample turns dark brown/black upon standing (polymerization).

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